Cas no 27163-66-2 (1-Chloro-3-cyclohexylbenzene)

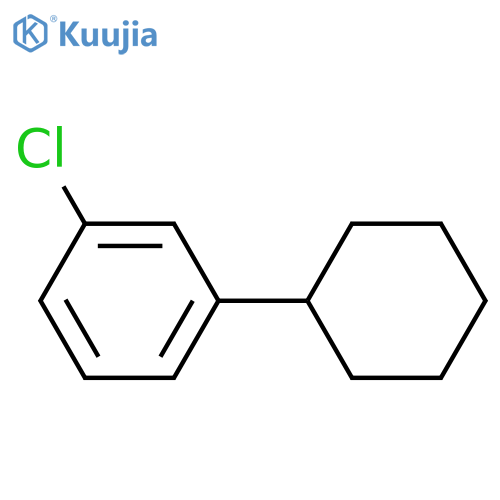

1-Chloro-3-cyclohexylbenzene structure

商品名:1-Chloro-3-cyclohexylbenzene

1-Chloro-3-cyclohexylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-3-cyclohexylbenzene

- 27163-66-2

- SY263661

- SCHEMBL3783699

- CBA16366

- MFCD27997117

- AC9053

- CS-0450552

-

- インチ: InChI=1S/C12H15Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2

- InChIKey: OTNQSMUJXLNDSM-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)C2=CC(=CC=C2)Cl

計算された属性

- せいみつぶんしりょう: 194.08635

- どういたいしつりょう: 194.0862282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

1-Chloro-3-cyclohexylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM201267-1g |

1-chloro-3-cyclohexylbenzene |

27163-66-2 | 95% | 1g |

$489 | 2024-07-28 | |

| Crysdot LLC | CD12089572-1g |

1-Chloro-3-cyclohexylbenzene |

27163-66-2 | 95+% | 1g |

$518 | 2024-07-24 | |

| eNovation Chemicals LLC | D538519-1g |

1-Chloro-3-cyclohexylbenzene |

27163-66-2 | 95% | 1g |

$870 | 2024-07-20 | |

| Chemenu | CM201267-1g |

1-chloro-3-cyclohexylbenzene |

27163-66-2 | 95% | 1g |

$489 | 2021-06-15 | |

| Alichem | A019087490-1g |

1-Chloro-3-cyclohexylbenzene |

27163-66-2 | 95% | 1g |

$443.10 | 2023-09-02 | |

| eNovation Chemicals LLC | D538519-1g |

1-Chloro-3-cyclohexylbenzene |

27163-66-2 | 95% | 1g |

$870 | 2025-02-24 | |

| eNovation Chemicals LLC | D538519-1g |

1-Chloro-3-cyclohexylbenzene |

27163-66-2 | 95% | 1g |

$870 | 2025-03-01 |

1-Chloro-3-cyclohexylbenzene 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

27163-66-2 (1-Chloro-3-cyclohexylbenzene) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 4770-00-7(3-cyano-4-nitroindole)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27163-66-2)1-Chloro-3-cyclohexylbenzene

清らかである:99%

はかる:5g

価格 ($):236.0